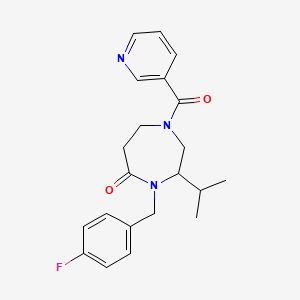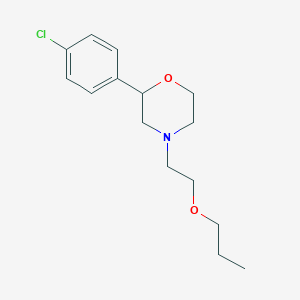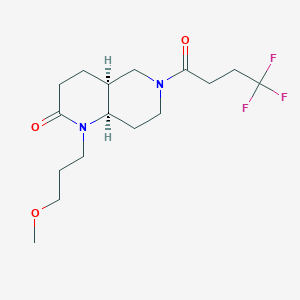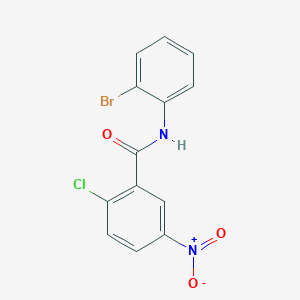
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as CSPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSPS belongs to the class of diazepanone compounds and is primarily used in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and seizures. This compound is thought to enhance the activity of the GABA-A receptor, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety and increasing seizure threshold. It has also been shown to have sedative effects, making it useful in the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. However, its limitations include its potential for toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the long-term effects of this compound and its potential for addiction and abuse.
In conclusion, this compound is a promising compound with potential therapeutic applications for the treatment of neurological disorders. Its mechanism of action and physiological effects make it a promising candidate for further research, and future studies will help to better understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves a multi-step process that begins with the reaction of cyclopropylsulfonyl chloride with 4-fluorobenzylamine to form an intermediate product. This intermediate is then reacted with isopropylmagnesium bromide to yield the final product, this compound.
Applications De Recherche Scientifique
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of these conditions.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c1-13(2)17-12-20(25(23,24)16-7-8-16)10-9-18(22)21(17)11-14-3-5-15(19)6-4-14/h3-6,13,16-17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOJDVZZVFPDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)


![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)

![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)

![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![2-amino-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5433021.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)